Bismuth;octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

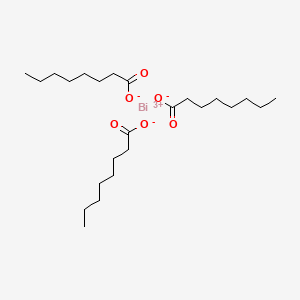

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H45BiO6 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

bismuth;octanoate |

InChI |

InChI=1S/3C8H16O2.Bi/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

ZZUFUNZTPNRBID-UHFFFAOYSA-K |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Bi+3] |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Bi+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bismuth(III) 2-Ethylhexanoate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth(III) 2-ethylhexanoate, often referred to as bismuth octoate, is an organobismuth compound with increasing significance in various industrial and research applications. Its low toxicity profile, particularly in comparison to organotin and other heavy metal compounds, has made it an attractive alternative as a catalyst and a precursor in materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and key applications of Bismuth(III) 2-ethylhexanoate, with a focus on its catalytic role in polyurethane chemistry. Detailed experimental protocols, data summaries, and mechanistic diagrams are presented to serve as a valuable resource for professionals in chemical research and development.

Chemical Structure and Identification

Bismuth(III) 2-ethylhexanoate is a metal carboxylate where a central bismuth cation (Bi³⁺) is coordinated to three 2-ethylhexanoate anions. The "octoate" or "octanoate" designation in its common name refers to the eight-carbon carboxylate ligand, which is typically the branched isomer, 2-ethylhexanoate, due to its industrial availability and the resulting properties of the compound.

-

Chemical Name: Bismuth(III) 2-ethylhexanoate

-

Synonyms: Bismuth octoate, Bismuth tris(2-ethylhexanoate)[1]

-

Molecular Weight: 638.61 g/mol [1]

The chemical structure can be represented as:

Bi[OOCCH(C₂H₅)C₄H₉]₃

The coordination of the carboxylate ligands to the bismuth center results in a complex that is soluble in many organic solvents, a key property for its applications in homogeneous catalysis.

Physicochemical Properties

Bismuth(III) 2-ethylhexanoate is typically a viscous, pale yellow to yellowish-brown liquid at room temperature. Its physical and chemical properties can vary slightly depending on the purity and the presence of any residual reactants or solvents.

Table 1: Physicochemical Properties of Bismuth(III) 2-Ethylhexanoate

| Property | Value | References |

| Appearance | Pale yellow to yellowish-brown viscous liquid | |

| Molecular Weight | 638.61 g/mol | [1] |

| Density | 1.22 - 1.28 g/cm³ at 25 °C | |

| Viscosity | ~50 mPa·s at 25 °C | |

| Flash Point | 72 - 158 °C | [4] |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, toluene, and mineral spirits | [3] |

| Thermal Decomposition | Decomposes to form bismuth oxide, carbon monoxide, and carbon dioxide upon heating | [5] |

Synthesis of Bismuth(III) 2-Ethylhexanoate

Several methods for the synthesis of Bismuth(III) 2-ethylhexanoate have been reported. The most common laboratory and industrial-scale preparations involve the reaction of a bismuth precursor with 2-ethylhexanoic acid.

General Reaction Scheme

The synthesis generally follows the reaction of a bismuth(III) source, such as bismuth oxide or a bismuth salt, with 2-ethylhexanoic acid, often with heating to drive the reaction to completion and remove any byproducts like water.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of Bismuth(III) 2-ethylhexanoate.

Detailed Experimental Protocol (Representative)

This protocol is a composite representation based on common laboratory practices for the synthesis of metal carboxylates.

Materials:

-

Bismuth(III) oxide (Bi₂O₃)

-

2-Ethylhexanoic acid

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Reaction flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus or equivalent setup for water removal.

Procedure:

-

Charging the Reactor: In a three-necked round-bottom flask, combine Bismuth(III) oxide and a stoichiometric excess of 2-ethylhexanoic acid (e.g., a 1:3.3 molar ratio of Bi₂O₃ to 2-ethylhexanoic acid). Add toluene to the flask to facilitate mixing and azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically continued until the theoretical amount of water has been collected and the reaction mixture becomes a clear, homogeneous solution.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the toluene and any excess 2-ethylhexanoic acid under reduced pressure using a rotary evaporator.

-

Purification and Isolation: The resulting crude product can be further purified by vacuum distillation if necessary. The final product, Bismuth(III) 2-ethylhexanoate, is obtained as a viscous liquid.

-

Characterization: The identity and purity of the product should be confirmed by analytical techniques such as NMR and IR spectroscopy, and the bismuth content can be determined by titration or ICP-MS.

Spectral Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of the three 2-ethylhexanoate ligands. The spectrum will show signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the alkyl chains. The signals for the protons closest to the carboxylate group will be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms of the 2-ethylhexanoate ligand. The carbonyl carbon of the carboxylate group will appear at the most downfield chemical shift.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrational modes of the 2-ethylhexanoate ligands. Key expected absorption bands include:

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains.

-

~1550-1610 cm⁻¹: Asymmetric stretching vibration of the carboxylate (COO⁻) group.

-

~1400-1420 cm⁻¹: Symmetric stretching vibration of the carboxylate (COO⁻) group. The separation between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide information about its coordination mode to the bismuth center.

Applications

Bismuth(III) 2-ethylhexanoate has a range of applications, primarily driven by its catalytic activity and low toxicity.

-

Polyurethane Catalyst: It is widely used as a catalyst in the production of polyurethane foams, coatings, adhesives, and elastomers. It promotes the reaction between isocyanates and polyols (the gelling reaction).[6][7]

-

Precursor for Bismuth-containing Materials: It serves as a precursor in the synthesis of bismuth oxide thin films and other bismuth-based materials for applications in electronics and photocatalysis.

-

Pharmaceutical and Cosmetic Applications: Due to the low toxicity of bismuth compounds, it finds use in some pharmaceutical and cosmetic formulations.

Catalytic Mechanism in Polyurethane Formation

Bismuth(III) 2-ethylhexanoate is an effective catalyst for the formation of urethane linkages. The mechanism is believed to involve the coordination of the alcohol (polyol) to the bismuth center, which increases the nucleophilicity of the alcohol's oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group.

Catalytic Cycle of Urethane Formation

Caption: Proposed catalytic cycle for urethane formation using a bismuth carboxylate catalyst.

The catalytic cycle can be described in the following steps:

-

Alcohol Coordination: The alcohol (polyol) coordinates to the bismuth center of the catalyst, displacing one of the carboxylate ligands and forming a bismuth alkoxide intermediate.

-

Isocyanate Coordination: The isocyanate then coordinates to the bismuth center.

-

Nucleophilic Attack and Insertion: The coordinated alkoxide group performs a nucleophilic attack on the carbonyl carbon of the isocyanate. This is followed by an insertion of the isocyanate into the Bi-O bond of the alkoxide.

-

Product Formation and Catalyst Regeneration: The resulting intermediate rearranges and, through proton transfer, releases the urethane product and regenerates the active bismuth carboxylate catalyst, which can then enter another catalytic cycle.

Safety and Handling

Bismuth(III) 2-ethylhexanoate is considered to have low toxicity compared to other heavy metal catalysts. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.[2][8]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes.[2][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[2][8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Conclusion

Bismuth(III) 2-ethylhexanoate is a versatile organometallic compound with a favorable safety profile that makes it a valuable component in various chemical processes, most notably as a catalyst in the polyurethane industry. Its well-defined chemical structure and predictable reactivity, coupled with its solubility in organic media, allow for its effective use in a range of applications. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and mechanism of action to support further research and development in the fields of catalysis, materials science, and drug development. Further studies to fully elucidate its spectral characteristics and optimize its catalytic performance will undoubtedly expand its utility in the future.

References

- 1. Bismuth tris(2-ethylhexanoate) | C24H45BiO6 | CID 3034787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. strem.com [strem.com]

- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 5. fishersci.com [fishersci.com]

- 6. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]

- 8. gelest.com [gelest.com]

Physical and chemical properties of Bismuth octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth octanoate, more precisely known as Bismuth(III) 2-ethylhexanoate, is an organobismuth compound with a growing range of applications across various scientific and industrial fields. It is recognized for its catalytic activity, particularly in polymerization reactions, and is increasingly investigated for its potential in pharmaceutical and biomedical applications due to the known antimicrobial and anti-inflammatory properties of bismuth compounds. This technical guide provides an in-depth overview of the physical and chemical properties of Bismuth octanoate, detailed experimental methodologies, and a summary of its biological activities and mechanisms of action.

Chemical Identity and Physical Properties

Bismuth octanoate is a metal carboxylate. The terms "Bismuth octanoate" and "Bismuth 2-ethylhexanoate" are often used interchangeably, with the latter being the more specific chemical name. The CAS number 67874-71-9 is consistently associated with Bismuth 2-ethylhexanoate.[1]

Table 1: Physical and Chemical Properties of Bismuth Octanoate

| Property | Value | References |

| Chemical Name | Bismuth(III) 2-ethylhexanoate | [1] |

| Synonyms | Bismuth octoate, Bismuth tris(2-ethylhexanoate) | [2][3] |

| CAS Number | 67874-71-9 | [4][5] |

| Molecular Formula | C24H45BiO6 | [6][7] |

| Molecular Weight | 638.61 g/mol | [4][5][8] |

| Appearance | White to pale yellow solid or light yellow to brownish transparent oily liquid.[1][4][9] | [1][4][9] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, chloroform, and mineral spirits.[4][9][10] | [4][9][10] |

| Density (25 °C) | 1.22 - 1.34 g/cm³ | [1][4] |

| Viscosity (25 °C) | 50 mPa·s | [4] |

| Melting Point | 80 - 100 °C (may vary with purity) | [9] |

| Boiling Point | Decomposes before boiling. | [9] |

| Flash Point | 158 °C (PMCC) | [4] |

| Stability | Good thermal stability. May decompose upon prolonged heating or exposure to moisture.[3][9] | [3][9] |

Experimental Protocols

Synthesis of Bismuth Octanoate

A common method for the synthesis of Bismuth octanoate involves the reaction of a bismuth salt with an octanoate salt in a suitable solvent.[9]

Protocol: Synthesis of Bismuth(III) 2-ethylhexanoate

-

Reactants: Bismuth(III) chloride (BiCl₃) and sodium 2-ethylhexanoate are used as precursors.

-

Solvent: Ethanol or water can be used as the reaction solvent.

-

Procedure: a. Dissolve sodium 2-ethylhexanoate in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser. b. Gradually add a solution of Bismuth(III) chloride to the sodium 2-ethylhexanoate solution with continuous stirring. c. Heat the reaction mixture to a temperature of 60-80 °C. d. Maintain the reaction at this temperature for several hours to ensure the reaction goes to completion. e. After the reaction is complete, the product, Bismuth 2-ethylhexanoate, can be isolated by filtration or extraction, followed by washing and drying.

Determination of Solubility

The solubility of Bismuth octanoate can be determined using a standard shake-flask method.

Protocol: Solubility Determination

-

Materials: Bismuth octanoate, selected solvents (e.g., water, ethanol, toluene), analytical balance, flasks with stoppers, constant temperature shaker bath, and a suitable analytical technique for quantification (e.g., atomic absorption spectroscopy for bismuth content).

-

Procedure: a. Add an excess amount of Bismuth octanoate to a known volume of the solvent in a flask. b. Tightly stopper the flask and place it in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C). c. Shake the flask for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. d. After shaking, allow the undissolved solid to settle. e. Carefully withdraw a known volume of the supernatant (the saturated solution). f. Dilute the supernatant to a suitable concentration and analyze the concentration of Bismuth octanoate using a calibrated analytical method. g. The solubility is expressed as the mass of solute per volume or mass of solvent.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability and decomposition profile of Bismuth octanoate.

Protocol: Thermal Analysis

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

-

Sample Preparation: Place a small, accurately weighed amount of Bismuth octanoate (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

TGA/DSC Parameters:

-

Temperature Range: Typically from room temperature to 600 °C or higher, depending on the expected decomposition temperature.

-

Heating Rate: A linear heating rate, commonly 10 °C/min.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired information.

-

-

Data Analysis:

-

TGA Curve: The TGA curve will show the mass loss of the sample as a function of temperature, indicating decomposition temperatures and the amount of residual material.

-

DSC Curve: The DSC curve will show heat flow changes, indicating endothermic events (like melting) and exothermic events (like decomposition).

-

Applications and Mechanisms of Action

Catalysis in Polyurethane Synthesis

Bismuth octanoate is widely used as a catalyst in the production of polyurethane foams, coatings, and elastomers.[2][10] It promotes the reaction between isocyanates and polyols.

Experimental Workflow: Catalytic Activity in Polyurethane Foam Production

Caption: Workflow for polyurethane foam synthesis using Bismuth octanoate as a catalyst.

Antimicrobial and Anti-inflammatory Properties

Bismuth compounds, including Bismuth octanoate, are being investigated for their therapeutic potential due to their known antimicrobial and anti-inflammatory activities.[11]

The antimicrobial action of bismuth compounds is multifaceted, making the development of microbial resistance less likely.[11] The primary mechanisms involve the disruption of bacterial cellular processes.

Signaling Pathway: Antimicrobial Action of Bismuth Compounds

Caption: Proposed antimicrobial mechanisms of action for bismuth ions.

Recent studies suggest that bismuth compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions.

Signaling Pathway: Anti-inflammatory Action of Bismuth Compounds

Caption: Putative anti-inflammatory signaling pathways modulated by bismuth compounds.

Safety and Handling

Bismuth octanoate is considered to have low toxicity compared to other heavy metal-based compounds.[3] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle Bismuth octanoate in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Bismuth octanoate is a versatile organometallic compound with well-established applications in materials science and emerging potential in the pharmaceutical sector. Its favorable safety profile compared to other metal catalysts makes it an attractive option for industrial applications. Further research into its biological activities and mechanisms of action may unlock new therapeutic opportunities for this compound. This guide provides a foundational understanding of the key physical, chemical, and biological properties of Bismuth octanoate to support ongoing research and development efforts.

References

- 1. bismuth bismuth isooctanoate-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 2. americanelements.com [americanelements.com]

- 3. CAS 67874-71-9: Bismuth tris(2-ethylhexanoate) [cymitquimica.com]

- 4. Bismuth Octoate CAS 67874-71-9 – Manufature of PU foam Material and Products [leticiachem.com]

- 5. strem.com [strem.com]

- 6. Bismuth;octanoate | C24H45BiO6 | CID 9895631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 045500.14 [thermofisher.com]

- 8. Bismuth(III) 2-ethylhexanoate, 70-75% in xylenes (~24% Bi)… [cymitquimica.com]

- 9. Buy this compound (EVT-483458) [evitachem.com]

- 10. BISMUTH 2-ETHYLHEXANOATE | 67874-71-9 [chemicalbook.com]

- 11. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Bismuth Octanoate (CAS 67874-71-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth octanoate, with the CAS number 67874-71-9, is a bismuth-based organometallic compound. It is also commonly referred to as bismuth(III) 2-ethylhexanoate or bismuth isooctanoate. This compound has garnered significant attention as a less toxic and environmentally friendlier alternative to traditional organotin catalysts, such as dibutyltin dilaurate (DBTDL), in various industrial applications. Its primary utility lies in its function as a catalyst for the polymerization of polyurethanes, where it effectively accelerates the reaction between isocyanates and polyols. Beyond its catalytic role in the polymer industry, bismuth octanoate also finds applications as a lubricant additive and a drying agent in coatings.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of bismuth octanoate is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 67874-71-9 | [1] |

| Molecular Formula | C₂₄H₄₅BiO₆ | [1] |

| Molecular Weight | 638.61 g/mol | [1] |

| Appearance | Light yellow to yellowish-brown transparent oily liquid | [1] |

| Odor | Faint | |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone, ethanol, and toluene. | |

| Density | Approximately 1.22 - 1.25 g/cm³ at 25°C | [1] |

| Viscosity | Approximately 50 mPa·s at 25°C | [1] |

| Flash Point | Approximately 158 °C - 160 °C | [1] |

| Boiling Point | Decomposes before boiling |

Synthesis of Bismuth Octanoate

The synthesis of bismuth octanoate can be achieved through several methods. Below are detailed experimental protocols for two common laboratory-scale synthesis routes.

Experimental Protocol 1: Reaction of Bismuth Subcarbonate with Isooctanoic Acid

This method involves the direct reaction of a bismuth salt with isooctanoic acid.[2]

Materials:

-

Bismuth subcarbonate ((BiO)₂CO₃)

-

Isooctanoic acid (2-ethylhexanoic acid)

-

Purified water

-

Reaction kettle with heating and stirring capabilities

-

Separatory funnel

Procedure:

-

Add 75g of purified water to the reaction kettle.

-

While stirring, heat the water to 90°C.[2]

-

Slowly add 75g of isooctanoic acid to the heated water and continue stirring for 30 minutes.[2]

-

Gradually add 44.6g of basic bismuth carbonate to the mixture in batches. The reaction mixture will change color from white to light yellow, then to yellow, and finally to a yellow-brown color.[2]

-

After the addition of bismuth subcarbonate is complete, continue heating and stirring for an additional 50 minutes.[2]

-

Turn off the heating and stirring and allow the reaction mixture to stand until it separates into two distinct phases.[2]

-

Separate the two phases using a separatory funnel to obtain the yellow-brown, semitransparent bismuth isooctanoate liquid. The reported yield is approximately 99.12% based on the basic bismuth carbonate.[2]

Experimental Protocol 2: Electrochemical Synthesis

This method provides a high-purity product through an electrochemical process.[3]

Materials and Equipment:

-

Electrolyzer with an anode and cathode compartment separated by an ion-exchange membrane

-

Bismuth plate (anode)

-

Platinum or other suitable cathode

-

2-ethylhexanoic acid

-

Ammonium 2-ethylhexanoate

-

Methanol

-

Power supply

Procedure:

-

Anolyte Preparation: Prepare the anolyte solution by dissolving 10 ml of 2-ethylhexanoic acid and 1.6 g of ammonium 2-ethylhexanoate in 90 ml of methanol.[3]

-

Catholyte Preparation: Prepare the catholyte solution by dissolving 3 ml of 2-ethylhexanoic acid and 0.5 g of ammonium 2-ethylhexanoate in 27 ml of methanol.[3]

-

Electrolysis:

-

Place the anolyte in the anode compartment containing the bismuth plate (surface area of 10 cm²).[3]

-

Place the catholyte in the cathode compartment.

-

Apply an electric current to initiate the electrolysis. Bismuth at the anode is oxidized, and the resulting Bi³⁺ ions react with the 2-ethylhexanoate anions to form bismuth 2-ethylhexanoate.

-

-

Product Isolation: The bismuth 2-ethylhexanoate product will precipitate from the anolyte solution.

-

Purification: The precipitated product is isolated by filtration, washed with methyl alcohol, and dried in a vacuum heater at 50-60°C for 7-8 hours to yield a viscous transparent liquid.[3]

Synthesis Workflow Diagram

Caption: General workflows for the chemical and electrochemical synthesis of Bismuth Octanoate.

Mechanism of Action in Polyurethane Synthesis

Bismuth octanoate functions as a Lewis acid catalyst in the formation of polyurethanes. It accelerates the gelling reaction, which is the formation of urethane linkages from the reaction of an isocyanate group (-NCO) and a hydroxyl group (-OH) of a polyol.[4] The catalytic activity of bismuth compounds is attributed to their ability to coordinate with both the isocyanate and the polyol, thereby facilitating the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.

The proposed mechanism involves the following key steps:

-

Coordination: The bismuth center of the catalyst coordinates with the oxygen atom of the polyol's hydroxyl group and the nitrogen or oxygen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's oxygen.

-

Intermediate Formation: A ternary complex is formed involving the bismuth catalyst, the polyol, and the isocyanate.

-

Urethane Formation: The activated polyol then attacks the activated isocyanate, leading to the formation of a urethane bond.

-

Catalyst Regeneration: The bismuth catalyst is released and can participate in another catalytic cycle.

Bismuth catalysts are known to have a higher selectivity for the NCO/OH reaction compared to the NCO/water reaction, which is advantageous in many polyurethane formulations as it reduces unwanted side reactions and the formation of urea and carbon dioxide.[5]

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle of Bismuth Octanoate in polyurethane formation.

Applications

The primary application of bismuth octanoate is as a catalyst in the production of a wide range of polyurethane products, including:

-

Flexible and rigid foams[1]

-

Coatings

-

Adhesives and sealants

-

Elastomers

Its low toxicity makes it a suitable replacement for organotin catalysts in applications where human contact or environmental impact is a concern. Additionally, it is used as:

-

A drying agent for paints and varnishes.

-

An additive in lubricants to improve extreme pressure properties.

Safety and Handling

Bismuth octanoate is considered to have low toxicity compared to heavy metal catalysts like those based on lead, mercury, or tin. However, as with any chemical, appropriate safety precautions should be taken.

Hazard Summary:

-

May cause skin and eye irritation.

-

Prolonged or repeated exposure may cause organ damage.

-

It is advisable to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of bismuth octanoate would be expected to show strong characteristic absorption bands corresponding to the carboxylate group (COO⁻). The asymmetric and symmetric stretching vibrations of the C=O bond in the carboxylate ligand would likely appear in the region of 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹, respectively. The spectrum would also show characteristic C-H stretching and bending vibrations from the octanoate alkyl chains.[6][7]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the overlapping signals of the methylene (-CH₂-) and methyl (-CH₃) protons of the three 2-ethylhexanoate ligands.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carboxylate carbon (COO⁻) typically in the range of 170-185 ppm. Other signals would correspond to the various carbons in the alkyl chains of the ligands.[8]

-

²⁰⁹Bi NMR: Due to the quadrupolar nature of the bismuth nucleus, ²⁰⁹Bi NMR spectra are typically very broad, making it a specialized technique for studying the local environment of the bismuth atom.[9]

-

Conclusion

Bismuth octanoate (CAS 67874-71-9) is a versatile organometallic compound with significant industrial importance, primarily as a non-toxic catalyst in the polyurethane industry. Its favorable safety profile, coupled with its effective catalytic activity, makes it a compelling alternative to traditional heavy metal catalysts. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action is crucial for its effective and safe application in research and industrial settings. Further research into its catalytic performance in novel polymer systems and potential applications in other areas of chemistry continues to be a subject of interest.

References

- 1. Bismuth Octoate CAS 67874-71-9 – Manufature of PU foam Material and Products [leticiachem.com]

- 2. CN113024373A - Production method of catalyst bismuth octoate for synthesizing polyurethane material - Google Patents [patents.google.com]

- 3. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]

- 4. Mechanism and catalysis of urethane formation [ebrary.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bismuth(III) 2-ethylhexanoate | CymitQuimica [cymitquimica.com]

- 9. Application of solid-state 209Bi NMR to the structural characterization of bismuth-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Bismuth Octanoate: A Technical Guide to its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical properties of bismuth octanoate. It is intended to serve as a foundational resource for professionals in research, science, and drug development who are working with or exploring the applications of this organometallic compound.

Quantitative Physicochemical Data

The fundamental physicochemical properties of bismuth octanoate are summarized in the table below. These values are critical for a range of applications, from reaction chemistry to formulation development.

| Property | Value | Source |

| Molecular Formula | C24H45BiO6 | [1][2] |

| Molecular Weight | 638.6 g/mol | [1][3] |

| Appearance | White to pale yellow solid or light yellow transparent oily liquid | [1][4] |

| CAS Number | 67874-71-9 | [4][5] |

Experimental Protocols for Characterization

Accurate characterization of bismuth octanoate is essential for its effective use. The following section details the experimental methodologies for confirming its identity and purity.

Synthesis of Bismuth Octanoate

A common method for the synthesis of bismuth octanoate is through the reaction of a bismuth salt with octanoic acid or a salt thereof. One specific method involves the metathesis reaction between an aqueous solution of sodium 2-ethylhexanoate and an aqueous solution of a cerous nitrate, with the resulting bismuth 2-ethylhexanoate precipitating out of solution. The product can then be collected by filtration and washed.

Elemental Analysis

To confirm the empirical formula of the synthesized bismuth octanoate, elemental analysis is performed. This typically involves the following steps:

-

Sample Preparation: A precisely weighed sample of the compound is prepared.

-

Combustion Analysis: The sample is combusted in a controlled oxygen environment to convert carbon, hydrogen, and other elements into their respective oxides (CO2, H2O, etc.).

-

Gas Chromatography: The combustion products are separated using gas chromatography and quantified with a thermal conductivity detector.

-

Bismuth Analysis: The bismuth content is determined separately. A common method involves acid digestion of the compound followed by titration with a standard solution of ethylenediaminetetraacetic acid (EDTA) using a xylenol orange indicator.

Spectroscopic Analysis

Spectroscopic techniques are employed to elucidate the molecular structure of bismuth octanoate.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. A sample of bismuth octanoate is prepared, typically as a KBr disk, and an IR spectrum is obtained. The presence of strong absorption bands corresponding to the carboxylate group (C=O and C-O stretching vibrations) is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments in the octanoate ligands. The sample is dissolved in a suitable deuterated solvent, and the spectra are recorded. The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the organic portion of the molecule.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and decomposition profile of bismuth octanoate.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The resulting thermogram shows the temperatures at which the compound decomposes.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can be used to determine melting points, glass transitions, and other thermal events.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of bismuth octanoate, from synthesis to final analysis.

References

An In-depth Technical Guide to the Solubility of Bismuth Octanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bismuth octanoate, a compound of increasing interest in various industrial and pharmaceutical applications. This document details its solubility in a range of organic solvents, outlines experimental protocols for solubility determination, and presents a typical synthesis workflow.

Introduction to Bismuth Octanoate

Bismuth octanoate, also known as bismuth(III) 2-ethylhexanoate, is an organobismuth compound with the chemical formula Bi(C₈H₁₅O₂)₃. It is recognized for its catalytic activity, particularly in polyurethane synthesis, and is explored for its potential in pharmaceutical and materials science applications.[1] Its solubility is a critical parameter for its application in solution-based processes. Typically, it appears as a white to pale yellow solid or a yellowish-brown, viscous liquid.[1][2]

Solubility Profile of Bismuth Octanoate

Bismuth octanoate exhibits a distinct solubility profile, being generally soluble in a variety of organic solvents while remaining insoluble in aqueous solutions.[2][3][4] The branched nature of the 2-ethylhexanoate ligand contributes to its enhanced solubility in nonpolar solvents compared to linear carboxylates like stearates.[1] While precise quantitative solubility data is not widely available in public literature, its qualitative solubility and miscibility in several common organic solvents are well-documented.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of bismuth octanoate in various organic solvents based on available literature.

| Solvent | Solvent Type | Solubility | Citation(s) |

| Acetone | Polar Aprotic | Highly Soluble | |

| Chloroform | Nonpolar | Soluble | [1] |

| Ethanol | Polar Protic | Soluble | [1] |

| Toluene | Nonpolar | Highly Soluble | |

| Xylene | Nonpolar | Miscible (Commercially available in 70-75% solutions) | [5][6] |

| Mineral Spirits | Nonpolar | Miscible (Commercially available in ~72% solutions) | [7][8] |

| Water | Polar Protic | Insoluble / Not miscible | [2][3][4] |

Note: "Highly Soluble" and "Soluble" are qualitative descriptors found in the literature. "Miscible" indicates that it can be mixed in the specified proportions to form a homogeneous solution.

Factors Influencing Solubility

The solubility of metal carboxylates like bismuth octanoate is influenced by several factors:

-

Solvent Polarity: Bismuth octanoate's structure, with a metallic core and organic ligands, allows for solubility in a range of organic solvents.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

Structure of the Carboxylate Ligand: The branched structure of the 2-ethylhexanoate ligand enhances its solubility in organic media.[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of bismuth octanoate are not extensively published, a general methodology can be adapted from standard laboratory practices for determining the solubility of a solid in a liquid solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of bismuth octanoate in a chosen solvent at a specific temperature and then determining the mass of the dissolved solute.

Materials:

-

Bismuth octanoate

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

-

Evaporating dish or beaker

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of bismuth octanoate to a known volume of the organic solvent in a sealed container. b. Place the container in a temperature-controlled shaker or water bath set to the desired temperature. c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Ensure excess solid remains, indicating saturation.

-

Sample Withdrawal and Filtration: a. Allow the solution to settle. b. Carefully withdraw a known volume of the supernatant using a volumetric pipette. c. Immediately filter the solution using a syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation and Mass Determination: a. Transfer the filtered, saturated solution to a pre-weighed evaporating dish. b. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry. c. Weigh the evaporating dish with the dried bismuth octanoate residue.

-

Calculation of Solubility: a. Calculate the mass of the dissolved bismuth octanoate by subtracting the initial mass of the evaporating dish from the final mass. b. Express the solubility in grams per 100 mL of solvent (or other desired units) using the initial volume of the saturated solution.

Visualizing Experimental and Synthesis Workflows

Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of bismuth octanoate using the gravimetric method.

Synthesis Workflow of Bismuth Octanoate

The synthesis of bismuth octanoate can be achieved through the reaction of a bismuth source, such as bismuth oxide or basic bismuth carbonate, with 2-ethylhexanoic acid. The following diagram outlines a typical synthesis process based on patent literature.[9][10]

References

- 1. Buy Bismuth;octanoate (EVT-483458) [evitachem.com]

- 2. bdmaee.net [bdmaee.net]

- 3. BISMUTH 2-ETHYLHEXANOATE | 67874-71-9 [chemicalbook.com]

- 4. BISMUTH 2-ETHYLHEXANOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CAS 67874-71-9: Bismuth tris(2-ethylhexanoate) [cymitquimica.com]

- 6. strem.com [strem.com]

- 7. mpfs.io [mpfs.io]

- 8. strem.com [strem.com]

- 9. CN113024373A - Production method of catalyst bismuth octoate for synthesizing polyurethane material - Google Patents [patents.google.com]

- 10. KR102054641B1 - Method of preparation catalytic compound - Google Patents [patents.google.com]

In-Depth Technical Guide to the Thermal Stability of Bismuth Octanoate Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of bismuth octanoate, a widely used catalyst in various industrial and pharmaceutical applications. Understanding the thermal properties of this organometallic compound is critical for process optimization, ensuring product quality, and maintaining safety standards. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the catalytic pathway and experimental workflow.

Executive Summary

Bismuth octanoate, also known as bismuth(III) 2-ethylhexanoate, is a metal carboxylate that serves as an effective catalyst in numerous chemical reactions, most notably in the synthesis of polyurethanes. Its low toxicity profile makes it a favorable alternative to more hazardous organotin catalysts.[1] The thermal stability of bismuth octanoate is a crucial parameter, influencing its storage, handling, and performance at elevated temperatures. This guide consolidates available data on its thermal decomposition and provides protocols for its analysis.

Thermal Stability and Decomposition Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure bismuth(III) 2-ethylhexanoate is not extensively published in peer-reviewed literature, its general thermal stability and the behavior of similar bismuth carboxylates provide valuable insights. Bismuth octanoate is reported to be thermally stable at temperatures up to 250°C, making it suitable for high-temperature processes.

The thermal decomposition of bismuth carboxylates, such as bismuth stearate, typically proceeds in multiple steps, ultimately yielding bismuth oxide (Bi₂O₃) as the final residue. The decomposition process is often accompanied by melting and a series of exothermic events corresponding to the degradation of the carboxylate ligands.

Table 1: Summary of Thermal Properties of Bismuth Carboxylates

| Property | Bismuth Octanoate (Bismuth(III) 2-ethylhexanoate) | Bismuth Stearate (as a proxy) |

| Decomposition Onset | ~250°C | ~300°C |

| Decomposition Profile | Not explicitly available in TGA studies. | Multi-step decomposition with exothermic events. |

| Final Residue | Assumed to be Bismuth Oxide (Bi₂O₃) | Bismuth Oxide (Bi₂O₃) |

Note: Data for bismuth octanoate is based on general statements in technical literature. Data for bismuth stearate is used as a proxy to illustrate the expected decomposition behavior of a long-chain bismuth carboxylate.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the thermogravimetric analysis of bismuth octanoate to determine its thermal stability and decomposition profile.

Objective: To measure the change in mass of bismuth octanoate as a function of temperature in a controlled atmosphere.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar).[2]

-

High-purity nitrogen (or other inert gas) supply.

-

Analytical balance.

-

Platinum or alumina sample pans.[2]

Procedure:

-

Sample Preparation: As bismuth octanoate is a viscous liquid, carefully transfer 5-10 mg of the sample into a clean, tared TGA pan.[3] Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[2]

-

-

Thermal Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[2]

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset of decomposition (T_onset).

-

Calculate the temperatures at 5%, 50%, and 95% mass loss (T₅%, T₅₀%, T₉₅%).

-

Determine the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

This protocol describes a general method for performing DSC on bismuth octanoate to identify thermal transitions such as melting and decomposition.

Objective: To measure the heat flow to or from the sample as a function of temperature.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q200 or similar).[2]

-

High-purity nitrogen supply.

-

Aluminum or hermetically sealed sample pans.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of the bismuth octanoate sample into a DSC pan. If the sample is volatile, use a hermetically sealed pan to prevent mass loss before decomposition.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Method:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 0°C).

-

Ramp the temperature to a point beyond the final decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

Record the heat flow signal.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.

-

Determine the peak temperatures and enthalpies of these transitions.

-

Catalytic Pathway and Experimental Workflow Visualization

Catalytic Mechanism of Bismuth Octanoate in Polyurethane Synthesis

Bismuth octanoate acts as a Lewis acid catalyst in the formation of polyurethanes by activating the isocyanate group towards nucleophilic attack by the polyol. The generally accepted mechanism is a delayed-action catalysis.

Caption: Catalytic cycle of polyurethane synthesis mediated by bismuth octanoate.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of bismuth octanoate involves sequential TGA and DSC experiments.

Caption: Workflow for the thermal analysis of bismuth octanoate catalyst.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of bismuth octanoate catalyst. While specific quantitative data remains somewhat limited in publicly accessible literature, the provided information, drawn from related compounds and general principles of thermal analysis, offers a robust framework for researchers, scientists, and drug development professionals. The detailed experimental protocols and visual workflows serve as practical tools for conducting thermal analysis and understanding the catalytic role of bismuth octanoate. Further experimental investigation is encouraged to build a more comprehensive and quantitative database of the thermal properties of this important catalyst.

References

- 1. US8299201B2 - Bismuth-catalyzed polyurethane composition - Google Patents [patents.google.com]

- 2. A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tainstruments.com [tainstruments.com]

Bismuth Octanoate as a Lewis Acid Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth octanoate, also known as bismuth(III) 2-ethylhexanoate, is a metal carboxylate that has garnered significant attention as a versatile and environmentally benign Lewis acid catalyst in a variety of organic transformations. Its low toxicity, moisture and air tolerance, and high catalytic activity make it an attractive alternative to more hazardous and sensitive catalysts, particularly those based on tin, mercury, or lead. This technical guide provides a comprehensive overview of the applications of bismuth octanoate as a Lewis acid catalyst, with a focus on its role in polymerization, esterification, and transesterification reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in harnessing the full potential of this remarkable catalyst.

Core Properties of Bismuth Octanoate

Bismuth octanoate is a viscous, yellowish-brown liquid at room temperature. It is soluble in many organic solvents but insoluble in water. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Bi(C₈H₁₅O₂)₃ |

| Molecular Weight | 638.61 g/mol |

| Appearance | Yellowish-brown viscous liquid |

| Solubility | Soluble in organic solvents, insoluble in water |

Catalytic Applications

Bismuth octanoate demonstrates exceptional catalytic activity in a range of important organic reactions. Its Lewis acidic nature allows it to activate carbonyl groups, facilitating nucleophilic attack and promoting bond formation.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Bismuth octanoate is a highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters. These polymers have significant applications in the biomedical field for drug delivery systems and tissue engineering.

The following table summarizes the results for the ROP of L-lactide using bismuth octanoate as a catalyst and polyethylene glycol (PEG200) as a co-initiator. The monomer to co-initiator ratio was held constant at 100:1.

| Entry | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ (GPC, g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 100:1 | 110 | 24 | >99 | 12,500 | 1.45 |

| 2 | 200:1 | 110 | 24 | >99 | 18,200 | 1.52 |

| 3 | 500:1 | 110 | 24 | 98 | 25,600 | 1.68 |

| 4 | 100:1 | 130 | 24 | >99 | 11,800 | 1.58 |

Mₙ = Number-average molecular weight, Đ = Dispersity (Polydispersity Index)

The following protocol describes the bulk polymerization of L-lactide using a bismuth octanoate/PEG200 catalytic system.

Materials:

-

L-Lactide (recrystallized from ethyl acetate and dried under vacuum)

-

Bismuth(III) octanoate (Bi(Oct)₃)

-

Poly(ethylene glycol) (PEG200, Mₙ = 200 g/mol , dried under vacuum)

-

Dry glass ampules

-

Argon gas supply

-

Thermostated oil bath

-

Dichloromethane (DCM)

-

Methanol (cold)

Procedure:

-

Appropriate amounts of L-lactide and PEG200 (maintaining a monomer to initiator ratio of 100:1) are placed in a dry glass ampule.

-

The ampule is degassed under a stream of dry argon.

-

The desired catalytic amount of bismuth octanoate is added to the ampule under an argon atmosphere.

-

The reaction vessel is sealed and placed in a preheated, thermostated oil bath at the desired temperature (e.g., 110 °C or 130 °C) for the specified reaction time (e.g., 24 hours).

-

After the reaction is complete, the ampule is cooled to room temperature.

-

The polymerization product is dissolved in dichloromethane (DCM).

-

The polymer is precipitated by pouring the DCM solution into cold methanol.

-

The precipitated polymer is collected by filtration and dried in a vacuum oven to a constant weight.

The catalytic cycle for the ring-opening polymerization is believed to proceed via a coordination-insertion mechanism. The bismuth octanoate reacts with the co-initiator (e.g., PEG200) to form a more active bismuth alkoxide species. This species then coordinates with the cyclic ester monomer, activating the carbonyl group for nucleophilic attack by the alkoxide, leading to ring-opening and chain propagation.

Polyurethane Synthesis

Bismuth octanoate is an effective catalyst for the synthesis of polyurethanes, promoting the reaction between isocyanates and polyols. It is often considered a "delayed-action" catalyst, allowing for good control over the polymerization process.[1]

This protocol details the preparation of a flexible polyurethane foam using a bismuth-based catalyst system.[2]

Materials:

-

Polyether polyol (e.g., Lupranol 2095)

-

Polypropylene glycol (e.g., Lupranol 1200)

-

Diphenylmethane di-isocyanate (MDI) (e.g., Lupranate MI and M20)

-

Amine catalyst (e.g., PMDETA)

-

Bismuth(III) octanoate

-

Mechanical mixer

-

Mold (e.g., 20 × 13 × 13 cm³)

Procedure:

-

A premix is prepared by blending the polyether polyol, polypropylene glycol, amine catalyst, and bismuth octanoate in a container using a mechanical mixer at 2000 rpm for 2 minutes.

-

The MDI is then added to the premix and mixed for an additional 10 seconds at 2000 rpm.

-

The resulting formulation is immediately poured into a mold and allowed to free-rise at room temperature.

-

The foam is allowed to cure at room temperature for 24 hours before characterization.

In polyurethane synthesis, the bismuth octanoate catalyst coordinates with the isocyanate group (-NCO), making the carbon atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the polyol. This coordination forms a stable intermediate, which then rearranges to form the urethane linkage and regenerate the catalyst.[1]

Esterification and Transesterification Reactions

The following diagram illustrates a typical workflow for a bismuth octanoate-catalyzed esterification reaction.

Applications in Drug Development

The low toxicity of bismuth compounds, including bismuth octanoate, makes them particularly interesting for applications in the pharmaceutical and drug development sectors. Bismuth-based compounds have a long history of medicinal use, primarily for gastrointestinal ailments. The catalytic activity of bismuth octanoate in synthesizing polyesters suitable for drug delivery, coupled with its inherent antimicrobial properties, opens up possibilities for its use in the development of novel therapeutic agents and delivery systems.

Conclusion

Bismuth octanoate has emerged as a powerful and versatile Lewis acid catalyst with significant advantages in terms of its low toxicity and high catalytic efficiency. Its applications in the synthesis of polyesters via ring-opening polymerization and the production of polyurethanes are well-established, offering greener alternatives to traditional catalytic systems. While its use in esterification and transesterification is also recognized, further research to establish comprehensive quantitative data for a broader range of substrates would be beneficial. The favorable safety profile of bismuth octanoate, combined with its catalytic prowess, positions it as a catalyst of choice for researchers and professionals in organic synthesis, polymer chemistry, and drug development, paving the way for more sustainable and efficient chemical processes.

References

Non-toxic properties of Bismuth octanoate

An In-depth Technical Guide on the Non-toxic Properties of Bismuth Octanoate

Introduction

Bismuth octanoate, a bismuth carboxylate, has garnered significant attention in various industrial applications, primarily as a catalyst in the production of polyurethanes, a drying agent in coatings, and an additive in lubricants.[1][2] Its adoption is largely driven by a favorable toxicological profile compared to traditional heavy-metal catalysts, such as those based on lead, mercury, or organotin compounds.[3] Bismuth itself is often referred to as a "green" heavy metal, exhibiting significantly lower toxicity than its counterparts in the periodic table like lead or antimony.[4] This reputation is largely attributed to the low solubility of most bismuth compounds in biological fluids, which limits their bioavailability.[5]

This technical guide provides a comprehensive overview of the non-toxic properties of Bismuth octanoate, targeted at researchers, scientists, and drug development professionals. It consolidates available toxicological data, outlines relevant experimental methodologies, and illustrates key concepts and pathways. While generally considered safe for its intended industrial uses, it is crucial to note that "non-toxic" is a relative term. Safety data sheets indicate some potential hazards, such as skin and eye irritation, and it is not entirely devoid of biological effects under high-dose or chronic exposure scenarios.[6][7] This document aims to present a nuanced and data-driven perspective on its safety profile.

Toxicological Profile

The toxicological assessment of Bismuth octanoate relies on a combination of direct studies on the substance (often as part of a solvent-based formulation) and read-across data from related bismuth compounds and octanoic/neodecanoic acids, as seen in regulatory dossiers.[8]

Acute Toxicity

Bismuth octanoate exhibits low acute toxicity via oral and dermal routes of exposure. The median lethal dose (LD50) values are consistently high, indicating that a large quantity of the substance is required to cause mortality.

Table 1: Acute Toxicity Data for Bismuth Octanoate and Related Formulations

| Species | Exposure Route | LD50 Value | Reference(s) |

|---|---|---|---|

| Rat | Oral | > 5000 mg/kg | [6] |

| Rat | Oral | 6470 mg/kg | [9] |

| Rat | Dermal | > 2000 mg/kg (24 Hours) | [6] |

| Rabbit | Dermal | > 2000 mg/kg (24 Hours) |[6] |

Irritation and Sensitization

Safety Data Sheets (SDS) for formulations containing Bismuth octanoate consistently list skin and eye irritation as primary hazards.

-

Skin Corrosion/Irritation: Causes skin irritation, which may manifest as redness and pain.[6][7]

-

Serious Eye Damage/Eye Irritation: Can cause serious eye damage, with symptoms including stinging, tearing, redness, swelling, and blurred vision. Permanent eye damage is a potential risk.[6][7]

-

Skin Sensitization: The substance is not expected to cause skin sensitization.[6]

Repeated Dose Toxicity

Data from repeated dose toxicity studies on analogous bismuth compounds provide insight into the potential long-term effects. The European Chemicals Agency (ECHA) registration dossier for bismuth (3+) neodecanoate, a structurally similar compound, utilizes a read-across approach. The No-Observed-Adverse-Effect Level (NOAEL) was determined from studies on bismuth ions and related fatty acids. These studies showed that oral administration was well-tolerated at high doses, with observed effects at the highest dose levels (e.g., changes in organ weight) considered adaptive rather than adverse.[8]

Table 2: Repeated Dose Toxicity Data (via Read-Across)

| Substance Moiety | Study Duration | Species | NOAEL | Endpoint | Reference(s) |

|---|---|---|---|---|---|

| Bismuth Ions | 28-day | Rat | 1000 mg/kg/day | Systemic Toxicity | [8] |

| Bismuth Ions | 90-day | Rat | 714.7 mg/kg bw/day | Systemic Toxicity | [8] |

| Neodecanoic Acid | - | - | 75 mg/kg bw/day | Reproductive Toxicity|[8] |

Genotoxicity and Carcinogenicity

Current data on Bismuth octanoate is limited but suggests a lack of genotoxic or carcinogenic potential.

-

Germ Cell Mutagenicity: No data is available to indicate that the product or its components (at >0.1%) are mutagenic or genotoxic.[6]

-

Carcinogenicity: It is not classifiable as to its carcinogenicity to humans by major regulatory bodies like IARC or NTP.[6][10]

Reproductive Toxicity

Some formulations of Bismuth octanoate carry a warning for potential reproductive toxicity ("Suspected of damaging fertility or the unborn child").[6][11] This is often based on the classification of components within the formulation or read-across data from related substances. The ECHA dossier for a related compound notes a NOAEL for reproductive toxicity of 75 mg/kg bw/day based on neodecanoic acid.[8]

Environmental Profile

Bismuth octanoate is considered to have a more favorable environmental profile than many metal-based catalysts it replaces.

-

Biodegradability: It is reported to be biodegradable under aerobic conditions.

-

Aquatic Toxicity: Studies on related bismuth salts (e.g., bismuth subnitrate) show a very low potential for toxicity to aquatic organisms, with acute effect concentrations (LC50, EC50) for fish, daphnia, and algae being above 100 mg/L.[12] This low toxicity is partly due to its low water solubility and tendency to form insoluble salts in the environment.[11][12]

Table 3: Aquatic Toxicity Data (via Read-Across from Bismuth Subnitrate)

| Trophic Level | Species | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| Fish | Danio rerio | 96h LC50 | > 100 mg/L | [12] |

| Invertebrates | Daphnia magna | 48h EC50 | > 100 mg/L | [12] |

| Algae | P. subcapitata | 72h EC50 | > 100 mg/L |[12] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of toxicological properties. Below are representative protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is based on the protocol used for evaluating the cytotoxicity of other bismuth compounds.[13]

Objective: To determine the concentration of Bismuth octanoate that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

-

Mammalian cell line (e.g., BALB/c 3T3, HaCaT)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Bismuth octanoate stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of Bismuth octanoate in a culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells with medium only (blank) and cells with solvent only (vehicle control).

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: After incubation, carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425. It is an efficient method for determining the LD50 with a minimal number of animals.

Objective: To determine the acute oral LD50 of Bismuth octanoate in a rodent model.

Materials:

-

Healthy, young adult rats (e.g., Wistar strain), typically females.

-

Bismuth octanoate.

-

Vehicle for administration (e.g., corn oil).

-

Oral gavage needles.

-

Animal caging and husbandry supplies.

Methodology:

-

Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days before the study.

-

Dosing Preparation: Prepare the dose formulation of Bismuth octanoate in the selected vehicle.

-

Limit Test (Optional): Start with a limit test by dosing a single animal at a high dose level (e.g., 2000 or 5000 mg/kg). If this animal survives, the LD50 is considered to be greater than this dose, and further testing may be unnecessary if the goal is hazard classification.

-

Main Test (Sequential Dosing):

-

Dose a single animal by oral gavage.

-

Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first few hours post-dosing.

-

If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential process continues until one of the stopping criteria is met (e.g., 4 animals have been tested following a reversal of the outcome).

-

-

Observations: Record clinical signs, body weight changes, and any instances of mortality daily.

-

Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

-

Data Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the LD50 and its confidence intervals based on the sequence of outcomes (survival or death).

Toxicological Assessment and Mechanistic Insights

Read-Across Assessment Strategy

For many specialty chemicals, a full suite of toxicological tests may not be available. Regulatory agencies often accept a "read-across" approach, where data from a well-studied source chemical is used to predict the properties of a similar target chemical. In the case of Bismuth octanoate, its toxicity can be inferred from data on its constituent moieties: the bismuth cation (Bi³⁺) and the octanoate anion. This approach assumes that the substance dissociates in biological systems and that the toxicity is driven by its components.

Potential Mechanisms of Action

While Bismuth octanoate itself has not been extensively studied for its molecular mechanisms of toxicity, research on other bismuth compounds, particularly nanoparticles, points towards the induction of oxidative stress as a key event at high concentrations.[13]

-

Oxidative Stress: Bismuth nanoparticles have been shown to deplete intracellular levels of glutathione (GSH), a critical antioxidant. This suggests an increase in reactive oxygen species (ROS), leading to cellular damage.[13]

-

Apoptosis: Exposure to certain bismuth compounds can trigger programmed cell death, or apoptosis. Studies have observed late-stage apoptosis in cells treated with bismuth oxybromide and bismuth nanoparticles, indicating it as a potential cell death pathway.[5][13]

It is important to emphasize that these effects were observed with different forms of bismuth and at concentrations far exceeding those expected in typical industrial exposure scenarios for Bismuth octanoate.

Conclusion

Bismuth octanoate presents a compelling case as a low-toxicity alternative to traditional heavy metal catalysts in industrial applications. The available data from acute toxicity studies, supported by read-across information from related compounds, confirms a low potential for acute systemic toxicity. Its primary hazards are related to direct contact, causing skin and eye irritation. While a warning for reproductive toxicity exists on some safety data sheets, the overall toxicological profile is significantly more favorable than that of organotin, lead, or mercury compounds.

For professionals in research and drug development, Bismuth octanoate can be considered a material with a good safety profile for its intended uses. However, standard industrial hygiene practices, including the use of personal protective equipment to prevent skin and eye contact, remain essential. The data suggests that systemic toxicity is unlikely under normal handling and use conditions. Future research should focus on generating more direct data on the chronic and reproductive toxicity of Bismuth octanoate to further refine its safety assessment and fill existing data gaps.

References

- 1. watson-int.com [watson-int.com]

- 2. bismuth bismuth isooctanoate-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. reaxis.com [reaxis.com]

- 4. Bismuth: Environmental Pollution and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mpfs.io [mpfs.io]

- 7. mpfs.io [mpfs.io]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. gelest.com [gelest.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. Registration Dossier - ECHA [echa.europa.eu]

- 13. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Profile of Bismuth Octanoate Catalysts: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bismuth octanoate has emerged as a promising catalyst in various chemical syntheses, prized for its efficiency and lower intrinsic toxicity compared to traditional heavy metal catalysts like those based on lead, tin, and mercury.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of the environmental impact of bismuth octanoate catalysts. It consolidates available toxicological data, outlines standardized experimental protocols for environmental assessment, and explores the catalyst's lifecycle. While bismuth is generally considered a more environmentally benign heavy metal, this paper highlights the need for more specific research into the ecotoxicity and biodegradability of its organometallic compounds, such as bismuth octanoate, to fully substantiate its "green" credentials.

Mammalian Toxicity

The acute toxicity of bismuth octanoate has been evaluated in animal studies. The available data, primarily from safety data sheets for a solution containing 8.2% bismuth octanoate, provides key metrics for risk assessment in handling and manufacturing.

Table 1: Acute Toxicity of Bismuth Octanoate (8.2% Liquid Solution)

| Test Substance | Species | Route of Administration | Acute Toxicity Value (LD50) | Reference |

|---|---|---|---|---|

| Bismuth Octoate Liquid, 8.2% | Rat | Oral | 2043 mg/kg | [4] |

| Bismuth Octoate Liquid, 8.2% | Rat | Dermal | > 2000 mg/kg (24 Hours) |[4] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested animal population.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

The assessment of acute oral toxicity is typically conducted following standardized protocols, such as the OECD Guideline 423 (Acute Toxic Class Method). This method is designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in suitable cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized to the laboratory conditions for at least five days before the test.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as practical.

-

Stepwise Dosing: The test is conducted in a stepwise manner using a minimum of three animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The test endpoint is the observation of mortality at different dose levels, which allows for the classification of the substance into a specific toxicity class and an estimation of the LD50.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Environmental Fate and Ecotoxicity

The environmental fate of bismuth octanoate catalysts is a critical aspect of their overall environmental impact. This includes their potential for biodegradation, hydrolysis, and bioaccumulation, as well as their toxicity to aquatic organisms.

Biodegradability

Currently, there is a lack of specific studies on the ready biodegradability of bismuth octanoate. However, standardized protocols exist to assess this crucial environmental parameter.

This test method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium.

Methodology:

-

Test Setup: The test is conducted in flasks containing a defined mineral medium, the test substance as the sole source of organic carbon, and an inoculum of microorganisms (typically from activated sludge of a domestic wastewater treatment plant).

-

CO2-Free Air: CO2-free air is bubbled through the test solution to provide oxygen and to carry the CO2 produced from the biodegradation of the test substance into a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide.

-

Measurement: The amount of CO2 produced is determined by titrating the remaining hydroxide in the absorption bottles.

-

Duration and Pass Level: The test is typically run for 28 days. A substance is considered "readily biodegradable" if the percentage of biodegradation (mineralization to CO2) reaches 60% of the theoretical maximum within a 10-day window during the 28-day period.

-

Controls: A blank control (inoculum only) is run to measure the CO2 evolution from the inoculum itself. A reference control with a readily biodegradable substance (e.g., sodium benzoate) is also included to verify the viability of the inoculum.

Aquatic Ecotoxicity

Table 2: Ecotoxicity Data for Bismuth Compounds in Aquatic Organisms

| Test Substance | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Bismuth | Fucus vesiculosus (Macroalga) | Accumulation Factor (48h) | ~4200 L/kg | [6] |

| Bismuth | Chondrus crispus (Macroalga) | Accumulation Factor (48h) | ~1700 L/kg | [6] |

| Bismuth | Ulva lactuca (Macroalga) | Accumulation Factor (48h) | ~600 L/kg | [6] |

| Bismuth Oxide Nanoparticles | Lymnaea luteola (Freshwater Snail) | LC50 (96h) | 72.6 µg/mL |[7] |

LC50: Lethal Concentration, 50%. The concentration of a substance in water that is lethal to 50% of the tested aquatic organisms.

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.

Methodology:

-

Test Species: A sensitive freshwater fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.

-

Test Conditions: The test is conducted in a controlled environment with defined water quality parameters (temperature, pH, dissolved oxygen).

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any sublethal effects (e.g., abnormal behavior, discoloration) are also noted.

-

Endpoint: The LC50 value at 96 hours is calculated using statistical methods.

Lifecycle of Bismuth Octanoate Catalysts